Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate
CAS No.: 1527477-11-7
Cat. No.: VC17625535
Molecular Formula: C19H29NO4
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1527477-11-7 |
|---|---|
| Molecular Formula | C19H29NO4 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | [(3S)-1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] ethyl carbonate |
| Standard InChI | InChI=1S/C19H29NO4/c1-6-22-18(21)24-19(10-11-20(5)13-15(19)4)16-8-7-9-17(12-16)23-14(2)3/h7-9,12,14-15H,6,10-11,13H2,1-5H3/t15-,19?/m0/s1 |
| Standard InChI Key | OJGKBIRRFPYKKZ-FUKCDUGKSA-N |
| Isomeric SMILES | CCOC(=O)OC1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)OC(C)C |
| Canonical SMILES | CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C |
Introduction
Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate is a complex organic compound with the CAS number 1527477-11-7. It features a piperidine core with a chiral center at the 3S position, making it a stereospecific molecule. The compound's structure includes an isopropoxyphenyl group attached to the piperidine ring, which is further modified by a carbonate group. This specific arrangement of functional groups may confer unique pharmacological properties, making it of interest in both research and industrial settings.
Synthesis and Preparation
The synthesis of Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate typically involves multi-step organic synthesis techniques. Each step requires careful optimization to ensure high yields and purity of the final product. The specific synthesis pathway may vary depending on the starting materials and desired intermediates.
Biological Activity and Potential Applications
The biological activity of Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate has been investigated in various studies. Its structural features suggest potential activity as a therapeutic agent, although further research is necessary to elucidate its precise mechanisms of action and therapeutic potential. Potential applications include:
| Application Area | Description |
|---|---|
| Pharmacological Research | Investigating its binding affinity and efficacy against biological targets. |
| Industrial Settings | Utilized in chemical synthesis and modification processes. |
Related Compounds
Several compounds share structural similarities with Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Isopropoxyphenyl)-2-methylpiperidine | Piperidine core with isopropoxy substitution | Potentially enhanced lipophilicity |
| 4-Methyl-N-(3-isopropoxyphenyl)piperidine | Similar piperidine structure | Possible selectivity for specific receptors |
| Ethyl 4-(isobutoxy)phenyl carbonate | Carbonate group with different alkoxy substitution | Variability in solubility and biological activity |
Comparison with Other Stereoisomers
Ethyl ((3S,4R)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-yl) carbonate, with a different stereochemistry (3S,4R), is another compound of interest. It has a CAS number of 143957-08-8 and shares similar structural features but differs in its chiral configuration, which can significantly affect its biological activity and pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume